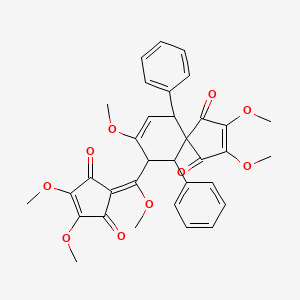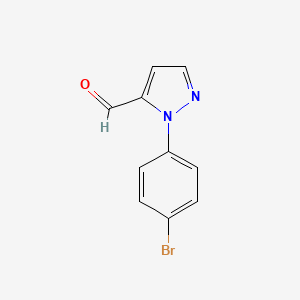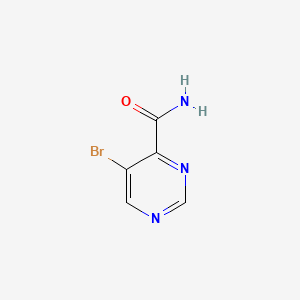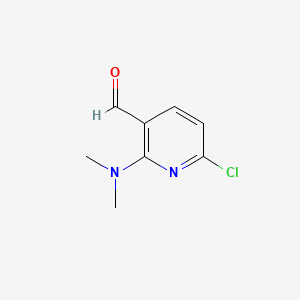
6-Chloro-2-(dimethylamino)nicotinaldehyde
説明
6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-(dimethylamino)nicotinaldehyde is 1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Chloro-2-(dimethylamino)nicotinaldehyde is a solid compound . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Chemical Reactions 6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a precursor in various chemical syntheses. For instance, it reacts with 2-cyanoethanethioamide to produce compounds with potential antiviral activities, including against HSV1 and HAV (Attaby et al., 2007). Similarly, its reaction with active halogen-containing reagents forms thieno[2,3-b]pyridine derivatives, demonstrating its synthetic versatility.
Antiviral Research In the realm of antiviral research, derivatives of 6-Chloro-2-(dimethylamino)nicotinaldehyde have shown promising results. A study by Kelley et al. (1989) synthesized 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines from 6-chloro-2-(trifluoromethyl)-9H-purine and tested their antirhinovirus activity, indicating the potential of these derivatives in treating rhinovirus infections (Kelley, Linn, & Selway, 1989).
Applications in Organic Chemistry The compound has also been explored in the context of organic chemistry and materials science. For example, its use in the synthesis of optically active transition-metal complexes and as a reactant in the creation of new organometallic phosphine catalysts for asymmetric reactions is notable (Englert et al., 1999). These findings highlight its role in advancing the development of new materials and catalysts.
Biological Applications In the biological domain, derivatives of 6-Chloro-2-(dimethylamino)nicotinaldehyde have been investigated for their teratogenic and antiteratogenic effects in chick embryos, contributing to the understanding of the biological activity of nicotinamide analogs (Uyeki, Doull, Cheng, & Misawa, 1982).
Corrosion Inhibition Additionally, this chemical has been utilized in the study of corrosion inhibitors. For instance, Fouda et al. (2020) investigated furanylnicotinamidine derivatives for their efficiency in inhibiting corrosion on carbon steel in acidic environments (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).
Fluorophore Development Its derivatives have been synthesized for use as biological probes. A study by Vázquez et al. (2005) synthesized 6-N,N-dimethylamino-2,3-naphthalimide, demonstrating its potential as a fluorophore for monitoring biological processes (Vázquez, Blanco, & Imperiali, 2005).
Antineoplastic Activities Research on its analogs has also explored their potential antineoplastic activities. A study by Ross (1967) described the synthesis of various 6-substituted nicotinamides and evaluated their preliminary antineoplastic activities against certain cancers (Ross, 1967).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKXRIJWJOYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742682 | |
| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(dimethylamino)nicotinaldehyde | |
CAS RN |
1233698-83-3 | |
| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

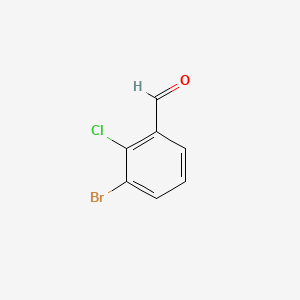

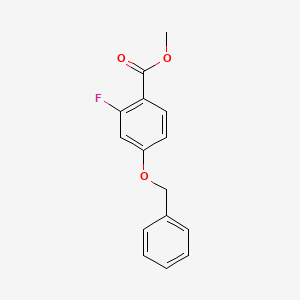
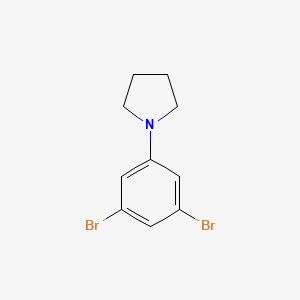
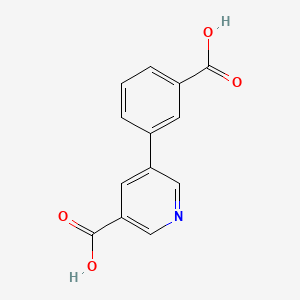

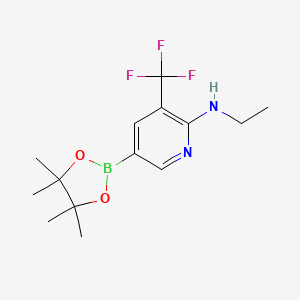

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
